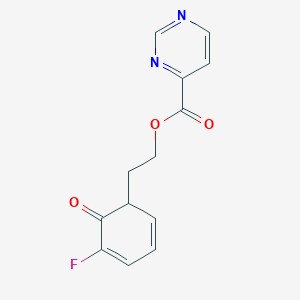
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate is a complex organic compound that features a unique combination of a fluorinated cyclohexadienone moiety and a pyrimidine carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the fluorinated cyclohexadienone intermediate through a series of halogenation and oxidation reactions. This intermediate is then coupled with a pyrimidine carboxylate derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The fluorine atom and other functional groups can be substituted with other atoms or groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone-like structures. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Applications De Recherche Scientifique
2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorinated cyclohexadienone moiety can participate in redox reactions, while the pyrimidine carboxylate group can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl benzoate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl acetate
- 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(5-Fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate stands out due to its combination of a fluorinated cyclohexadienone and a pyrimidine carboxylate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H11FN2O3 |
|---|---|
Poids moléculaire |
262.24 g/mol |
Nom IUPAC |
2-(5-fluoro-6-oxocyclohexa-2,4-dien-1-yl)ethyl pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H11FN2O3/c14-10-3-1-2-9(12(10)17)5-7-19-13(18)11-4-6-15-8-16-11/h1-4,6,8-9H,5,7H2 |
Clé InChI |
BRLJIAJEPAZVET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(C(=O)C(=C1)F)CCOC(=O)C2=NC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)

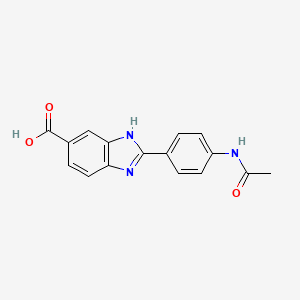
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)


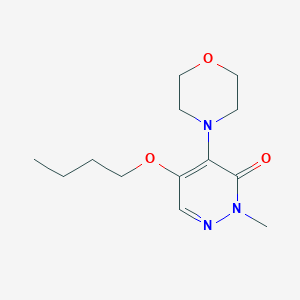


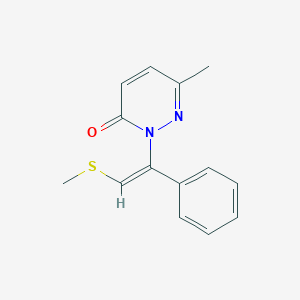
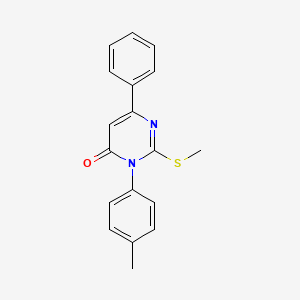
![(E)-N-[4-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12925940.png)


